molecular formula C14H11NO3S B2398568 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide CAS No. 2379994-93-9

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide

Cat. No. B2398568
CAS RN: 2379994-93-9
M. Wt: 273.31
InChI Key: XBPVNAXIVFDZBE-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide involves the inhibition of specific enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and pathways play crucial roles in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide has been shown to modulate various biochemical and physiological processes in the body. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide is its ability to selectively target specific enzymes and signaling pathways, making it a promising candidate for the development of targeted therapies. However, the limitations of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide include its low solubility and stability, which can affect its efficacy and bioavailability in vivo.

Future Directions

There are several potential future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and stability. Additionally, further studies are needed to investigate the efficacy and safety of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide in preclinical and clinical settings. Moreover, the potential of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide as a therapeutic agent in other diseases, such as neurodegenerative disorders, warrants further investigation.

Synthesis Methods

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide can be synthesized through a multistep process, involving the reaction of furan-2-carboxylic acid with thionyl chloride to yield furan-2-carbonyl chloride. This intermediate is then reacted with 4-(furan-3-yl)thiophen-2-ylmethanamine to form the final product, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(13-2-1-4-18-13)15-7-12-6-11(9-19-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPVNAXIVFDZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide

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